2-chloro-6-hexylsulfanyl-7H-purine is a chemical compound with the molecular formula . This compound is classified as a purine derivative, which is a type of aromatic heterocyclic organic compound. The structure features a chlorine atom at the 2-position and a hexylsulfanyl group at the 6-position of the purine ring, contributing to its unique properties and potential applications in scientific research and pharmaceuticals.
The synthesis of 2-chloro-6-hexylsulfanyl-7H-purine typically involves nucleophilic substitution reactions. A common method includes the reaction of 2,6-dichloropurine with hexanethiol in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
The molecular structure of 2-chloro-6-hexylsulfanyl-7H-purine can be represented as follows:
This structure highlights the purine ring system, which is crucial for its biological activity and interaction with nucleic acids.
2-chloro-6-hexylsulfanyl-7H-purine can participate in various chemical reactions:
The mechanism of action for 2-chloro-6-hexylsulfanyl-7H-purine primarily involves its interaction with biological targets such as enzymes and nucleic acids. The chlorine atom and hexylsulfanyl group may influence its binding affinity and specificity towards these targets, potentially modulating biological pathways related to cell proliferation and signaling.
While specific quantitative data on binding affinities are not detailed in the provided sources, the structural features suggest that this compound could act similarly to other purines in biochemical processes.
Property | Value |
---|---|
Molecular Weight | 270.78 g/mol |
Appearance | Typically a solid |
Solubility | Not specified |
Melting Point | Not specified |
2-chloro-6-hexylsulfanyl-7H-purine has potential applications in various scientific fields:
The introduction of the hexylsulfanyl moiety at the C6 position of purine scaffolds relies on nucleophilic aromatic substitution (SNAr) reactions governed by the electron-deficient nature of the purine ring system. This approach capitalizes on the inherent reactivity differences between purine positions, where C6 demonstrates higher electrophilicity compared to C2 due to adjacent nitrogen atoms. Key methodologies include:
Activated Precursor Utilization: 2,6-Dichloropurine serves as the predominant starting material, where the C6 chlorine exhibits greater lability than the C2 chlorine. Reacting this precursor with hexanethiol in aprotic polar solvents (DMF, DCE) with organic bases (DIPEA, triethylamine) at 60-80°C achieves selective C6 substitution. This selectivity is confirmed by LC-MS monitoring and NMR shift analysis, where C6-thioether formation causes characteristic downfield shifts of H8 proton signals (δ 8.5-8.7 ppm) [1] [9].
Microwave-Assisted Acceleration: Conventional thermal substitution at C6 requires extended reaction times (12-24 hours). Microwave irradiation (100-150 W) reduces reaction times to 15-45 minutes while improving yields by 15-25% and minimizing decomposition byproducts. This technique proves particularly valuable for sterically hindered thiols [1].
Protecting Group Strategies: For N9-unsubstituted purines, N-trimethylsilylation prior to thioether formation prevents competing N-alkylation. This approach, combined with Lewis acid catalysts (SnCl₄), enables efficient C6 functionalization even with less nucleophilic thiols [3].
Table 1: Optimization of 6-Hexylsulfanyl Functionalization Conditions
Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
2,6-Dichloropurine | DIPEA | 1-Butanol | 80 | 12 | 68 |
2,6-Dichloropurine | DIPEA | DMF | 60 | 6 | 82 |
2,6-Dichloropurine | TEA | DCE | 70 | 8 | 75 |
N-TMS-6-chloropurine | None | ACN | RT | 1.5 | 91* |
With SnCl₄ catalyst (2.1 equiv) [1] [3]
Directed ortho-lithiation provides a powerful tool for functionalizing the challenging C8 position of 2-chloro-6-hexylsulfanyl purines, enabling access to trisubstituted derivatives:
Halogen-Metal Exchange: 6-Iodo-2-chloropurine derivatives serve as optimal substrates due to iodine's superior leaving group ability. Treatment with n-butyllithium (-78°C, THF) generates C6-lithiated species within 15 minutes, which subsequently undergo electrophilic quenching with aldehydes, ketones, or disulfides to introduce diverse functional groups. This method preserves the 2-chloro substituent intact in >90% of cases [5] [10].
Directed Metalation: The hexylsulfanyl group at C6 acts as a weakly coordinating director when using superbasic mixtures (n-BuLi/TMEDA). This enables regioselective C8 lithiation, allowing introduction of methyl, formyl, or carboxyl groups via quenching with electrophiles like DMF or CO₂. Subsequent oxidation with DDQ restores the purine aromaticity [9].
Stability Considerations: Lithiated intermediates require strict temperature control (-78°C to -40°C) to prevent ring decomposition. Quenching must occur within 30 minutes of lithiation to achieve optimal yields (typically 45-70%). This approach demonstrates higher regioselectivity than classical Minisci-type radical functionalization [5].
The kinetic vs. thermodynamic control paradigm governs alkylation regiochemistry at N7 versus N9 positions, significantly impacting biological activity due to distinct spatial orientations of substituents:
Steric and Electronic Factors: N9 alkylation is thermodynamically favored in nonpolar solvents (toluene, DCE) due to minimized steric repulsion with C8-H. Conversely, N7 alkylation predominates under kinetic control in polar aprotic solvents (DMF, ACN) where solvation stabilizes the transition state. Bulky alkylating agents (tert-butyl bromide) increase N7:N9 ratios to 4:1 due to steric constraints at N9 [3].
Catalytic Control: Lewis acids (SnCl₄, TiCl₄) complex with purine nitrogens, reversing conventional regioselectivity. N-Silylated purines treated with tert-alkyl halides and SnCl₄ (2.1 equiv) in DCE yield 75-87% N7-alkylated products at room temperature. This method achieves exceptional selectivity for N7-alkylation with tert-butyl, isobutyl, and neopentyl groups [3].
Spectral Differentiation: N7- vs N9-regioisomers are unequivocally distinguished by HMBC correlations. In N9-alkylated purines, H8 (δ ~7.9 ppm) couples with C4 (δ ~150 ppm) and C5 (δ ~135 ppm). In N7-alkylated isomers, H8 couples with C5 (δ ~145 ppm) and C6a (δ ~120 ppm). This distinction is critical for characterizing 2-chloro-6-hexylsulfanyl purine analogues [1] [3].
Table 2: N7:N9 Regioselectivity in Alkylation of 2-Chloro-6-hexylsulfanylpurine
Alkyl Halide | Catalyst | Solvent | Temp (°C) | N7:N9 Ratio | Ref |
---|---|---|---|---|---|
Methyl iodide | None | DMF | RT | 1:3.5 | [1] |
Benzyl bromide | None | DCE | 50 | 1:4 | [9] |
tert-Butyl bromide | SnCl₄ | DCE | RT | 8.7:1 | [3] |
Isopropyl bromide | TiCl₄ | ACN | RT | 6.3:1 | [3] |
Strategic functionalization of the 2-chloro-6-hexylsulfanylpurine core enables extensive diversification to enhance biological activity profiles:
C2 Amine Functionalization: The 2-chloro group undergoes efficient displacement with arylpiperazines and aminopyridines under microwave irradiation (110°C, DIPEA/butanol). This modification significantly enhances cytotoxicity in cancer cell lines. For example, introduction of 4-(3-trifluoromethylphenyl)piperazine at C2 reduces IC₅₀ values in HL-60 leukemia cells to submicromolar ranges (0.8 μM) by improving kinase binding affinity. Sterically compact amines (morpholine, dimethylamine) improve aqueous solubility but reduce potency [9].
Suzuki-Miyaura Coupling: Palladium-catalyzed (Pd(PPh₃)₄) coupling at C8 position utilizes 8-bromo precursors derived from electrophilic bromination. Arylboronic acids with electron-withdrawing groups (3-CF₃, 4-CN) couple efficiently (70-85% yield), expanding molecular diversity. These derivatives exhibit altered selectivity profiles against kinase families like CDKs and VEGFR2 [9].
Oxidation to Sulfones: Controlled oxidation of the hexylsulfanyl moiety with m-CPBA yields sulfonyl derivatives, modulating electronic properties and hydrogen-bonding capacity. This transformation enhances selectivity for EGFRᴛ⁷⁹⁰ᴍ/L⁸⁵⁸ᴿ kinase inhibition (IC₅₀ = 5 nM) while reducing general cytotoxicity. The sulfoxide intermediate exhibits unique chiral discrimination in kinase binding pockets [4] [7].
Table 3: Bioactivity Modulation via C2 Modification of 2-Chloro-6-hexylsulfanylpurine
C2 Substituent | Cancer Cell Line | IC₅₀ (μM) | *Selectivity Index | Ref |
---|---|---|---|---|
4-Methylpiperazin-1-yl | H1975 (lung) | 3.4 ± 0.28 | 1.8 | [9] |
4-(3-Trifluoromethylphenyl)piperazin-1-yl | HL-60 (leukemia) | 0.8 ± 0.11 | >12.5 | [9] |
Morpholino | HCT116 (colon) | 22.0 ± 0.23 | 1.1 | [1] |
Phenylamino | HeLa (cervical) | 9.5 ± 0.14 | 2.7 | [1] |
Selectivity Index = IC₅₀(non-neoplastic MRC-5)/IC₅₀(cancer cell line) [9] |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6